![molecular formula C8H5ClN2O B15233387 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C8H5ClN2O It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and an aldehyde group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable pyridine derivative with a pyrrole derivative under specific conditions. For example, the reaction may involve the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving pyridine and pyrrole derivatives.
作用機序
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and angiogenesis. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different arrangement of the nitrogen atoms in the pyridine ring.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
Uniqueness
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and materials science.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(1-2-10-7)11-8(5)4-12/h1-4,10H |
InChIキー |
IAQRDYJQYKEMPA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC(=C(N=C21)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
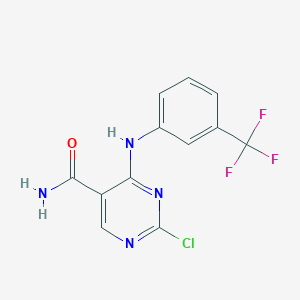
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
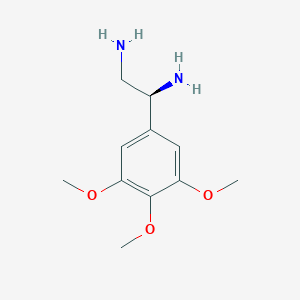
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
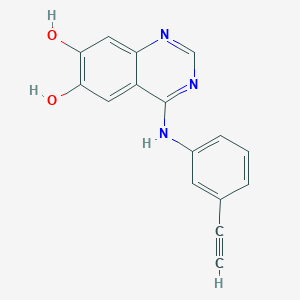
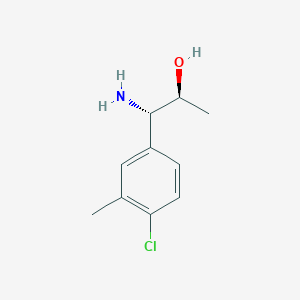
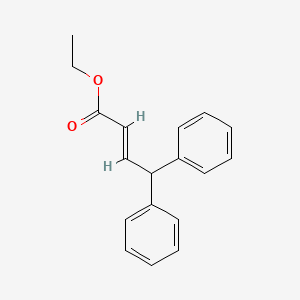



![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
